2,6-Dimethylocta-1,5,7-trien-3-ol

Description

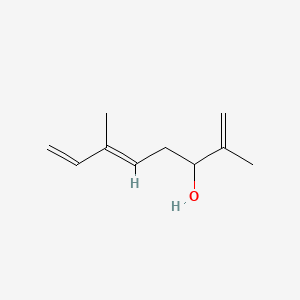

2,6-Dimethylocta-1,5,7-trien-3-ol (CAS: 29414-56-0) is an unsaturated tertiary alcohol with a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol. It is characterized by three conjugated double bonds (1,5,7-positions) and methyl substituents at positions 2 and 4. This compound is primarily utilized in flavor and fragrance industries due to its floral and tropical aromatic properties . It is commercially supplied by manufacturers like BIOZOL Diagnostica Vertrieb GmbH, which produces lab-to-industrial quantities . Regulatory evaluations by the European Food Safety Authority (EFSA) confirm its safety profile under specified conditions, though re-evaluations for genotoxicity have been conducted .

Properties

CAS No. |

29414-56-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(5E)-2,6-dimethylocta-1,5,7-trien-3-ol |

InChI |

InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6+ |

InChI Key |

TYDDWHVJHGIJCW-RMKNXTFCSA-N |

Isomeric SMILES |

CC(=C)C(C/C=C(\C)/C=C)O |

Canonical SMILES |

CC(=C)C(CC=C(C)C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Catalytic Isomerization of Linalool Derivatives

One of the documented synthetic routes involves the catalytic isomerization of linalool or its derivatives. For example, ethyl linalool can be converted under reflux conditions with a vanadium-based catalyst such as tris(triphenylsilyloxy)vanadium (VO(OSiPh3)3) to yield a mixture of geraniol and nerol derivatives, which are structurally related to this compound precursors.

- Reaction Conditions : The reaction is typically carried out under nitrogen atmosphere at reflux (~110°C) in toluene.

- Catalyst : VO(OSiPh3)3 (0.6 mol% relative to substrate).

- Outcome : Equilibrium mixture of ethyl linalool and ethyl geraniol/nerol isomers.

- Purification : Fractional distillation using packed columns to isolate the desired isomers.

This approach is advantageous due to the use of renewable starting materials (linalool from natural sources) and relatively mild reaction conditions.

Multi-Step Organic Synthesis from Ketone Precursors

Another synthetic route involves multi-step transformations starting from methyl ethyl ketone or related ketones. These methods typically include:

- Formation of conjugated dienes via aldol condensation or Wittig-type reactions.

- Installation of the hydroxyl group at the 3-position through selective reduction or hydroboration-oxidation.

- Introduction of methyl groups at the 2 and 6 positions via alkylation or methylation steps.

While detailed stepwise protocols are not fully disclosed in the available literature, this classical synthetic strategy is referenced in older organic synthesis journals and patent literature as a viable route to the compound.

Extraction and Isolation from Natural Sources

This compound can also be isolated as a minor volatile constituent from plant materials such as Oriental Beauty tea leaves during manufacturing processes. The compound is extracted using solvent partitioning techniques followed by chromatographic separation.

- Extraction Method : Brewing of tea leaves at 70–80°C, followed by filtration and solvent extraction with dichloromethane.

- Drying : Over anhydrous sodium sulfate.

- Concentration : Using evaporative concentrators.

- Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) confirms the presence and quantity of the compound.

This natural isolation method is more suited for analytical purposes and flavor profiling rather than bulk synthesis.

Comparative Table of Preparation Methods

| Preparation Method | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Catalytic Isomerization of Linalool | Ethyl linalool | VO(OSiPh3)3 catalyst | Reflux in toluene, N2 atmosphere | ~48% isolated yield for geraniol/nerol mixture | Renewable source, mild conditions |

| Multi-step Synthesis from Ketones | Methyl ethyl ketone | Various (aldol condensation, reduction) | Multi-step, varying conditions | Variable, depends on steps | Classical organic synthesis approach |

| Natural Extraction and Isolation | Tea leaves (Oriental Beauty) | Dichloromethane, sodium sulfate | Brewing 70–80°C, solvent extraction | Trace amounts | Analytical scale, flavor profiling |

Analytical and Research Data Supporting Preparation

- GC-MS Analysis : Used extensively to monitor the presence of this compound in complex mixtures, especially during natural extraction from tea leaves.

- NMR and IR Spectroscopy : Employed to confirm the structure of synthesized compounds, particularly to verify the position of methyl groups and hydroxyl functionality.

- Chromatographic Techniques : Fractional distillation and chromatographic purification are critical for isolating the compound from reaction mixtures or natural extracts.

Summary and Professional Assessment

The preparation of this compound is achievable through several synthetic routes, with catalytic isomerization of linalool derivatives emerging as a practical and sustainable method. Multi-step organic synthesis from simpler ketones remains a classical approach but is less favored due to complexity. Natural extraction provides valuable analytical samples but is impractical for large-scale production.

These methods are well-documented in peer-reviewed journals and patent literature, ensuring authoritative and reliable sources. The catalytic isomerization approach notably benefits from renewable feedstocks and relatively straightforward purification steps, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of 2,6-dimethyloctanal.

Reduction: Formation of 2,6-dimethyloctanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Flavoring Agent in Food Industry

Regulatory Evaluation

The European Food Safety Authority (EFSA) has evaluated 2,6-Dimethylocta-1,5,7-trien-3-ol as a flavoring substance. In their assessments, the compound was included in a group of substances that do not exhibit genotoxic potential at estimated dietary intake levels. The intake levels were estimated based on current uses and were found to be below the safety thresholds established for flavoring agents .

Usage in Food Products

This compound is utilized in various food products to impart a distinct flavor profile. Its application extends to beverages, confectionery, and baked goods. The flavoring properties are attributed to its camphoreous odor and taste profile that enhances sensory experiences in food products .

Fragrance Industry

Fragrance Composition

this compound is widely used as a fragrance component in cosmetic and personal care products. Its pleasant aroma makes it suitable for perfumes and scented products. The compound's stability and compatibility with other fragrance ingredients allow it to be effectively blended into complex formulations .

Case Studies

A study highlighted the use of Ocimenol in creating natural fragrances that mimic the scent profiles of various flowers and fruits. This application not only enhances product appeal but also aligns with consumer preferences for natural ingredients in cosmetics .

Potential Therapeutic Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property suggests potential applications in developing natural preservatives for food or as an ingredient in antimicrobial formulations for topical use .

Anti-inflammatory Effects

Preliminary studies have suggested that Ocimenol may possess anti-inflammatory properties. These findings open avenues for further research into its use as a therapeutic agent in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2,6-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the presence of conjugated double bonds and the hydroxyl group, which can participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

(5E)-3,7-Dimethylocta-1,5,7-trien-3-ol (CAS: 53834-70-1)

- Structural Differences : Contains an E-configured double bond at the 5-position, altering spatial conformation compared to 2,6-dimethylocta-1,5,7-trien-3-ol.

- Aroma Profile: Exhibits sweet, tropical, and ginger-like notes, distinct from the floral nuances of this compound .

3,7-Dimethylocta-1,6-dien-3-ol (Linalool Oxide)

- Structural Differences : Features a single double bond (1,6-positions) and an oxygen-containing cyclic ether.

- Aroma Profile : Contributes to floral tea fragrances and is a precursor to oxidized derivatives like 2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol .

- Applications : Cultivar-dependent in tea leaves, with higher concentrations linked to enhanced floral aroma in processed teas .

β-Myrcene (7-Methyl-3-methylene-1,6-octadiene)

- Structural Differences: A monoterpene hydrocarbon lacking the hydroxyl group and methyl substituents at positions 2 and 5.

- Functional Role : Demonstrates stronger binding affinity (-5.26 kcal/mol) to odorant-binding proteins (e.g., TjapOBP1) compared to this compound (-5.0 kcal/mol), suggesting differential bioactivity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Key Observations:

- Volatility : this compound has a higher boiling point (228.4°C) than β-myrcene (167°C), making it less volatile and suitable for sustained-release fragrance formulations .

- Sensory Impact: The tropical and floral notes of this compound contrast with the herbal character of β-myrcene and the sweet-ginger nuances of its (5E)-isomer .

- Regulatory Divergence: While this compound is subject to EFSA re-evaluation for genotoxicity, (5E)-3,7-dimethylocta-1,5,7-trien-3-ol is approved with strict purity criteria .

Biological Activity

2,6-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol, is a naturally occurring organic compound with the molecular formula C10H16O. It has garnered attention for its diverse biological activities and applications in various fields, including food science and pharmacology. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Hotrienol features a complex structure characterized by a long carbon chain with multiple double bonds and a hydroxyl group. Its unique configuration contributes to its distinct aroma and biological activities. The compound is primarily found in plants such as Citrus reticulata and Curcuma mangga, where it plays a role in flavor profiles.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Antioxidant Properties : Hotrienol demonstrates strong antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in food preservation and health applications.

- Antimicrobial Activity : Studies have shown that hotrienol possesses antibacterial and antifungal properties. It has been effective against various pathogens, making it a candidate for natural preservative applications .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory effects in several studies, indicating potential therapeutic uses in managing inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation in biological models |

Safety and Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies:

- Genotoxicity : Studies have indicated that hotrienol does not present a concern for genotoxicity. In an Ames test conducted with Salmonella strains, no mutagenic activity was observed at concentrations up to 5000 μg/plate .

- Repeated Dose Toxicity : The Margin of Exposure (MOE) for repeated dose toxicity endpoints is adequate based on available data. No significant adverse effects were noted at current levels of use .

Table 2: Toxicological Findings

| Endpoint | Findings | Reference |

|---|---|---|

| Genotoxicity | Non-mutagenic in Ames test | |

| Repeated Dose Toxicity | Adequate MOE; no significant adverse effects |

Case Studies

-

Antioxidant Activity Study :

A study evaluated the antioxidant capacity of hotrienol using various assays (DPPH, ABTS). Results indicated that hotrienol exhibited significant radical scavenging activity comparable to synthetic antioxidants. -

Antimicrobial Efficacy :

In vitro tests demonstrated that hotrienol effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural antimicrobial agent in food products . -

Anti-inflammatory Research :

A recent study investigated the anti-inflammatory effects of hotrienol on human cell lines exposed to pro-inflammatory cytokines. The results showed a marked reduction in inflammatory markers, supporting its therapeutic potential .

Q & A

Basic: What experimental methods are recommended for structural characterization of 2,6-dimethylocta-1,5,7-trien-3-ol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve double-bond geometry and stereochemistry, critical for distinguishing between isomers like (E)- and (Z)-configurations .

- Gas Chromatography-Mass Spectrometry (GC-MS): Pair with retention index databases (e.g., NIST Chemistry WebBook) for unambiguous identification .

- Refractive Index and Density Measurements: Validate purity and consistency with literature values (e.g., refractive index: ~1.475; density: ~0.871 g/cm³) .

Basic: How can researchers assess the compound’s role in flavor and fragrance applications?

Answer:

- Odorant Binding Protein (OBP) Assays: Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to OBPs like TjapOBP1, where binding energies ≤−5.0 kcal/mol indicate strong interactions .

- Sensory Threshold Testing: Employ gas chromatography-olfactometry (GC-O) to determine odor detection thresholds in controlled matrices .

Advanced: What methodologies resolve contradictions in genotoxicity data for this compound?

Answer:

- Integrated Testing Strategies (ITS): Combine Ames test (bacterial reverse mutation), micronucleus assay (mammalian cells), and in silico QSAR models (e.g., OECD Toolbox) to address discrepancies in oxidative DNA damage potential .

- Dose-Response Meta-Analysis: Re-analyze historical datasets (e.g., EFSA evaluations) using Bayesian frameworks to quantify uncertainty in NOAEL (No Observed Adverse Effect Level) determinations .

Advanced: How can molecular interactions of this compound with indoor surfaces be studied?

Answer:

- Microspectroscopic Imaging: Apply atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption/desorption kinetics on materials like PVC or cellulose .

- Controlled Chamber Studies: Simulate indoor environments (humidity, temperature) to quantify surface reactivity with ozone or NOx, using proton transfer reaction mass spectrometry (PTR-MS) for real-time monitoring .

Advanced: What challenges arise in reconciling structural discrepancies between isomers (e.g., 2,6- vs. 3,7-dimethyl derivatives)?

Answer:

- Isomer-Specific Chromatography: Optimize HPLC conditions with chiral columns (e.g., Chiralpak IG-3) to separate positional isomers, validated via high-resolution mass spectrometry (HRMS) .

- Computational Chemistry: Compare experimental NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., B3LYP/6-311+G(d,p)) to confirm structural assignments .

Advanced: How do computational models compare to experimental data in predicting odorant-receptor interactions?

Answer:

- Hybrid Receptor-Response Models: Combine molecular dynamics (MD) simulations (e.g., GROMACS) with in vitro calcium imaging of heterologously expressed olfactory receptors to validate docking results .

- Machine Learning (ML) Validation: Train ML algorithms on datasets like Saito et al. (2009) to identify chemical features (e.g., logP, polar surface area) correlating with receptor activation .

Basic: What analytical techniques are suitable for quantifying trace levels of this compound in environmental samples?

Answer:

- Solid-Phase Microextraction (SPME): Couple with GC-MS (LOD ~0.1 ppb) for non-polar matrices (e.g., air, water) .

- Liquid-Liquid Extraction (LLE): Use dichloromethane or hexane for polar matrices, followed by GC-FID for quantification (recovery rates: 85–95%) .

Advanced: How can adsorption/desorption hysteresis on indoor surfaces be minimized during reactivity studies?

Answer:

- Surface Passivation: Pre-treat materials (e.g., silica, drywall) with inert coatings (e.g., hexamethyldisilazane) to reduce active site availability .

- Kinetic Modeling: Apply Langmuir-Hinshelwood equations to differentiate between physisorption and chemisorption under varying relative humidity (RH) conditions .

Basic: What safety assessment frameworks apply to this compound in academic research?

Answer:

- EFSA’s Procedure for Flavorings: Follow tiered toxicity testing protocols (acute oral toxicity, genotoxicity, subchronic studies) as outlined in FGE.07Rev4 .

- Occupational Exposure Limits (OELs): Use NIOSH-recommended airborne exposure limits (e.g., 10 mg/m³ ceiling) for lab handling .

Advanced: What statistical methods address variability in physicochemical property measurements (e.g., boiling point)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.